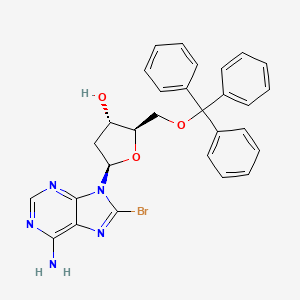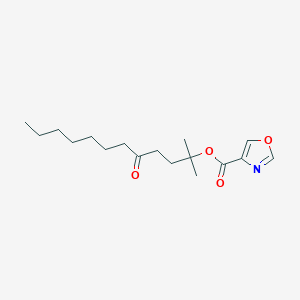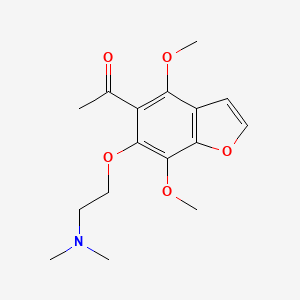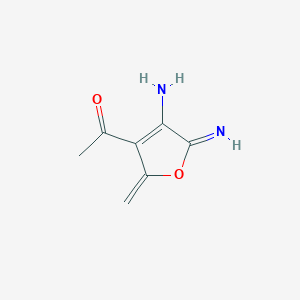![molecular formula C13H8N2 B12894111 Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole CAS No. 38143-40-7](/img/structure/B12894111.png)
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C13H8N2. It is a fused ring system that incorporates both pyrrole and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole can be synthesized through various synthetic routes. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, providing a proficient method for making fused tetracyclic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]benzimidazole: Shares a similar core structure but lacks the cyclopentane ring.
Benzo[d]pyrrolo[2’,3’4,5]pyrrolo[1,2-a]imidazole: Another fused heterocyclic compound with similar biological activities.
Uniqueness
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is unique due to its fused ring system, which provides enhanced biological activity compared to its simpler analogs. The presence of the cyclopentane ring adds rigidity to the molecule, potentially increasing its binding affinity to target enzymes and receptors .
Eigenschaften
CAS-Nummer |
38143-40-7 |
|---|---|
Molekularformel |
C13H8N2 |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-7-12-11(6-1)14-13-10-5-3-4-9(10)8-15(12)13/h1-8H |
InChI-Schlüssel |
JEPIDYPHPHRPDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C=C4C3=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)








![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)



